molecular formula C10H11ClN2O2 B12756170 1H-Imidazole, 4,5-dihydro-2-(1,3-benzodioxol-4-yl)-, monohydrochloride CAS No. 103125-03-7

1H-Imidazole, 4,5-dihydro-2-(1,3-benzodioxol-4-yl)-, monohydrochloride

Cat. No.: B12756170
CAS No.: 103125-03-7
M. Wt: 226.66 g/mol
InChI Key: IGMDLISCOFXHKQ-UHFFFAOYSA-N
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Description

1H-Imidazole, 4,5-dihydro-2-(1,3-benzodioxol-4-yl)-, monohydrochloride is a chemical compound known for its unique structure and properties. This compound features an imidazole ring fused with a benzodioxole moiety, making it a subject of interest in various scientific fields .

Preparation Methods

The synthesis of 1H-Imidazole, 4,5-dihydro-2-(1,3-benzodioxol-4-yl)-, monohydrochloride typically involves the following steps:

Chemical Reactions Analysis

1H-Imidazole, 4,5-dihydro-2-(1,3-benzodioxol-4-yl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced using appropriate reagents and conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and time are optimized based on the desired product.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Imidazole, 4,5-dihydro-2-(1,3-benzodioxol-4-yl)-, monohydrochloride has diverse applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4,5-dihydro-2-(1,3-benzodioxol-4-yl)-, monohydrochloride involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways Involved: It may modulate various biochemical pathways, including signal transduction and metabolic processes, leading to its observed biological activities.

Comparison with Similar Compounds

1H-Imidazole, 4,5-dihydro-2-(1,3-benzodioxol-4-yl)-, monohydrochloride can be compared with similar compounds:

    Similar Compounds: Examples include other imidazole derivatives and benzodioxole-containing compounds.

    Uniqueness: The unique combination of the imidazole and benzodioxole moieties in this compound provides distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

103125-03-7

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

2-(1,3-benzodioxol-4-yl)-4,5-dihydro-1H-imidazole;hydrochloride

InChI

InChI=1S/C10H10N2O2.ClH/c1-2-7(10-11-4-5-12-10)9-8(3-1)13-6-14-9;/h1-3H,4-6H2,(H,11,12);1H

InChI Key

IGMDLISCOFXHKQ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=C3C(=CC=C2)OCO3.Cl

Origin of Product

United States

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